LYP-IN-1
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Overview
Description
Preparation Methods
The synthesis of LYP-IN-1 involves several steps, including the use of bioconjugation chemistry. One common method involves the conjugation of the peptide to a lipid using EDC/NHS chemistry, resulting in a high yield of around 91% . The chemical structure of the synthesized this compound peptide conjugated lipid is confirmed using Fourier-transform infrared (FT-IR) spectroscopy .
Chemical Reactions Analysis
LYP-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of the peptide conjugated lipid involves EDC/NHS bioconjugation chemistry . The major products formed from these reactions include the peptide conjugated lipid, which is confirmed by FT-IR spectroscopy .
Scientific Research Applications
LYP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a powerful tool for investigating autoimmune disorders due to its high potency, selectivity, and specificity . Additionally, this compound has shown remarkable efficacy in T- and mast cells, making it valuable for studying the mechanisms of autoimmune diseases . The compound is also used in the development of anticancer nanomedicines, as it can be integrated into lipid-polymer composite nanoparticles for targeted drug delivery .
Mechanism of Action
LYP-IN-1 exerts its effects by inhibiting the lymphoid-specific tyrosine phosphatase (LYP), which is associated with autoimmune diseases . The compound demonstrates high selectivity towards a wide range of protein tyrosine phosphatases (PTPs), including SHP1 and SHP2 . By inhibiting these PTPs, this compound increases both basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319 in JTAg cells . This leads to an increase in the activation of double-positive thymocytes and the surface expression of CD69 and Nur77 .
Comparison with Similar Compounds
LYP-IN-1 is unique in its high potency, selectivity, and specificity towards LYP and other PTPs. Similar compounds include SHP1 and SHP2 inhibitors, which have IC50 values of 5 μM and 2.5 μM, respectively . this compound demonstrates superior efficacy in T- and mast cells, making it a more valuable tool for investigating autoimmune disorders .
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethynyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-3,5-6,9-10,12-14,19,31H,7-8,15H2,(H,30,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURSEJMCKFEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C3=C(C4=CC(=C(C=C4O3)O)C(=O)O)C#CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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